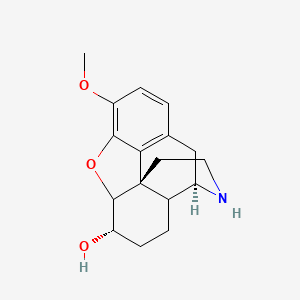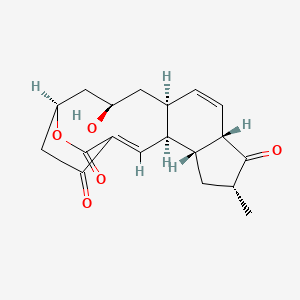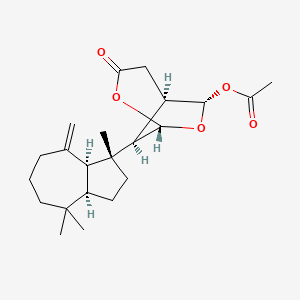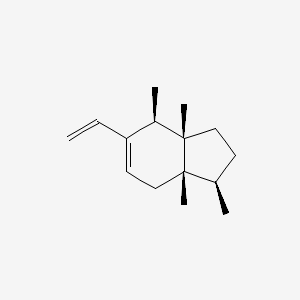
Inosamycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosamycin D is a natural product found in Streptomyces hygroscopicus with data available.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment :
- Actinomycin D has been studied for its effects on cell proliferation and apoptosis in osteosarcoma cells. The research indicates that Actinomycin D can induce apoptosis in tumor cells by inhibiting anti-apoptotic gene transcriptions, leading to cell cycle arrest and apoptosis, suggesting its potential use in chemotherapy for treating osteosarcoma (Lu et al., 2015).
Antibacterial Research :
- Fosfomycin, an antibiotic revisited for its activity against drug-resistant Gram-negative pathogens, has been studied for its resistance mechanisms. Research on FosA proteins, which confer fosfomycin resistance, indicates their widespread presence in Gram-negative bacteria. This research suggests that targeting FosA activity could potentiate fosfomycin's effectiveness against drug-resistant bacteria (Ito et al., 2017).
Neurological Disease Research :
- Drugs like mithramycin A, which can inhibit neuronal apoptosis induced by oxidative stress and DNA damage, are being studied for their potential in treating neurological diseases. This suggests that certain DNA-binding drugs could be effective in managing diseases associated with abnormal activation of apoptosis (Chatterjee et al., 2001).
Photodynamic Therapy Research :
- The photodynamic action of Actinomycin D has been explored for its potential in photodynamic therapy. This research indicates that Actinomycin D enhances DNA photosensitization, suggesting its possible use in unique and controllable DNA cleavage methods (Pan et al., 2001).
Antitumor Drug Delivery Research :
- The use of ultrasmall graphene quantum dots for delivering drugs like Daunomycin to DNA duplexes has been investigated. This research provides insights into the dynamics of drug delivery and its interaction with DNA, aiding the development of more effective antitumor treatments (Sinha & Purkayastha, 2020).
Tuberculosis Treatment Research :
- The study of genomic responses of Mycobacterium tuberculosis to different drug treatments, including isoniazid and thiolactomycin, helps in understanding the mode of action of these drugs. This is crucial for developing more effective treatments for tuberculosis (Betts et al., 2003).
Biochemical Mechanism Studies :
- Research on enzymes like DesII, involved in the biosynthesis of bioactive compounds like TDP-D-desosamine, provides insights into the biochemical mechanisms of these processes, which is important for the development of novel antibiotics (Szu et al., 2009).
Chemical Analysis and Discrimination Research :
- Actinomycin D has been used as a chiral solvating agent for the enantiomeric determination of different chiral carboxylic acids, demonstrating its utility in chemical analysis and discrimination (Bai et al., 2019).
Immunogenic Cell Stress Research :
- The study of immunogenic cell stress induced by chemotherapy drugs like dactinomycin provides insights into how these drugs can trigger an immune response against tumors, which is significant for cancer treatment (Humeau et al., 2020).
Eigenschaften
Molekularformel |
C23H44N4O15 |
|---|---|
Molekulargewicht |
616.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)40-18-5(25)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1 |
InChI-Schlüssel |
ZMRHISCREAEQQW-MXESDJFFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
Synonyme |
BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
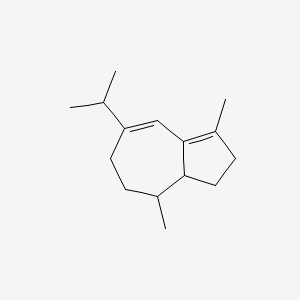
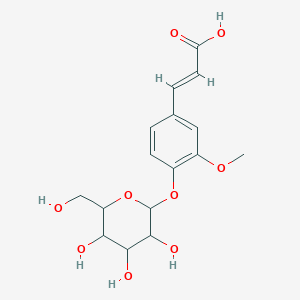
![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)
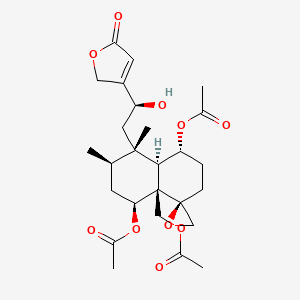
![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)
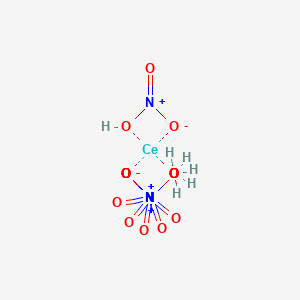
![(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1254186.png)
